2-Cyano-3-nitrobenzoic acid
CAS No.: 1260834-31-8
Cat. No.: VC2674695
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260834-31-8 |
---|---|
Molecular Formula | C8H4N2O4 |
Molecular Weight | 192.13 g/mol |
IUPAC Name | 2-cyano-3-nitrobenzoic acid |
Standard InChI | InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) |
Standard InChI Key | DFPVVWZPOOLICC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O |
Canonical SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O |
Introduction
Chemical Identity and Structure
2-Cyano-3-nitrobenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of both cyano and nitro functional groups on the benzene ring. The compound is identified by the CAS Registry Number 1260834-31-8, which serves as its unique identifier in chemical databases and literature .
The molecular formula of 2-Cyano-3-nitrobenzoic acid is C₈H₄N₂O₄, representing its composition of 8 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The precise arrangement of these atoms can be described using SMILES notation: C1=CC(=C(C(=C1)N+[O-])C#N)C(=O)O, which provides a linear textual representation of the molecular structure .
The compound features a benzoic acid core with a cyano group (-C≡N) at the 2-position and a nitro group (-NO₂) at the 3-position. This specific substitution pattern contributes to its unique chemical properties and reactivity profile. The carboxylic acid group, cyano group, and nitro group all influence the electronic distribution within the molecule, affecting its acidity, solubility, and potential reactions.
Structural Representation
The structure of 2-Cyano-3-nitrobenzoic acid consists of a benzene ring with three functional groups:
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A carboxylic acid group (-COOH) directly attached to the ring
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A cyano group (-C≡N) at the ortho position relative to the carboxylic acid
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A nitro group (-NO₂) at the meta position relative to the carboxylic acid
This arrangement creates a highly substituted aromatic system with multiple electron-withdrawing groups, influencing both its physical properties and chemical behavior.
Physical and Chemical Properties
2-Cyano-3-nitrobenzoic acid exhibits distinctive physical and chemical properties that are relevant to its handling, storage, and potential applications. These properties have been characterized through various analytical methods and are essential for understanding its behavior in different environments.
Basic Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics that distinguish it from other related compounds. Table 1 summarizes the key physical properties of 2-Cyano-3-nitrobenzoic acid.
Table 1: Physical Properties of 2-Cyano-3-nitrobenzoic acid
The relatively high boiling point of 439.0±40.0 °C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and the polar nature of the nitro group . Similarly, the flash point of 219.3±27.3 °C suggests that the compound has low volatility and presents minimal fire hazards under normal laboratory conditions .
Molecular and Electronic Properties
Beyond the basic physical properties, several molecular and electronic properties contribute to the compound's chemical behavior and reactivity.
Table 2: Molecular and Electronic Properties of 2-Cyano-3-nitrobenzoic acid
Hazard Type | Hazard Statement Code | Description |
---|---|---|
Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Skin Irritation | H315 | Causes skin irritation |
Eye Irritation | H319 | Causes serious eye irritation |
Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation |
These hazard statements indicate that the compound can cause irritation to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled . The presence of the nitro group, which is known to exhibit toxic properties, likely contributes to these hazards.
The pricing indicates that the compound is a specialty chemical rather than a bulk commodity, with prices typically reflecting its use in research applications rather than industrial processes.
Related Synthetic Pathways
The synthesis of cyano-substituted benzoic acids often involves specific reaction sequences that can include:
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Halogen exchange reactions using metal fluorides
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Reduction of nitro groups to amino groups
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Diazotization reactions followed by cyanation
These general approaches represent common synthetic strategies in the preparation of substituted benzoic acids with various functional groups, including cyano and nitro substituents.
Related Compounds
Several compounds structurally related to 2-Cyano-3-nitrobenzoic acid have been documented in chemical databases:
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3-Cyano-4-nitrobenzoic acid (CAS: 1350540-03-2): An isomeric compound with the cyano and nitro groups at different positions
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2-Cyano-5-ethyl-3-nitrobenzoic acid (CAS: unknown): A derivative featuring an additional ethyl group at the 5-position
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3-Fluoro-4-cyanobenzoic acid: A related compound that can be synthesized through a sequence involving 2-chloro-4-nitrobenzoic acid as an intermediate
These related compounds provide context for understanding the chemical space in which 2-Cyano-3-nitrobenzoic acid exists and may offer insights into potential synthetic approaches and applications.
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